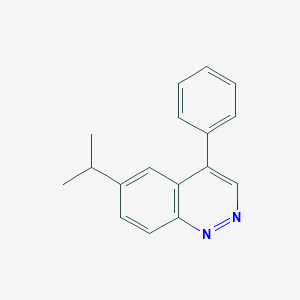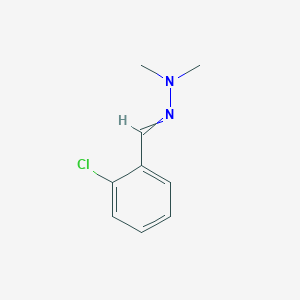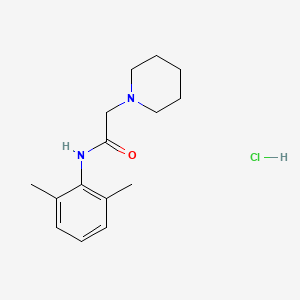
(2S)-2-amino-3-(azepan-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is a chiral amino acid derivative that features an azepane ring, which is a seven-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(azepan-1-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a protected form of (S)-2-Amino-3-hydroxypropanoic acid.
Formation of Azepane Ring: The hydroxyl group is converted into a leaving group, such as a tosylate, which then undergoes nucleophilic substitution with a suitable azepane precursor.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for (S)-2-Amino-3-(azepan-1-yl)propanoic acid may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and continuous flow reactors to enhance yield and purity.
Optimization of Reaction Conditions: Employing high-throughput screening to identify optimal conditions for each step of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(azepan-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols.
Substitution Products: Various substituted azepane derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(azepan-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism by which (S)-2-Amino-3-(azepan-1-yl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to amino acid metabolism and neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-3-(piperidin-1-yl)propanoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.
(S)-2-Amino-3-(morpholin-1-yl)propanoic acid: Features a morpholine ring, which includes both nitrogen and oxygen atoms.
Uniqueness
(S)-2-Amino-3-(azepan-1-yl)propanoic acid is unique due to its seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its six-membered and oxygen-containing counterparts. This uniqueness can influence its binding affinity and specificity towards biological targets.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(azepan-1-yl)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c10-8(9(12)13)7-11-5-3-1-2-4-6-11/h8H,1-7,10H2,(H,12,13)/t8-/m0/s1 |
Clé InChI |
PYERJERQQZNAFO-QMMMGPOBSA-N |
SMILES isomérique |
C1CCCN(CC1)C[C@@H](C(=O)O)N |
SMILES canonique |
C1CCCN(CC1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B14119818.png)
![Ethyl 6-acetyl-2-(2-(4-(ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B14119826.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B14119834.png)
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
![1-(2-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119853.png)

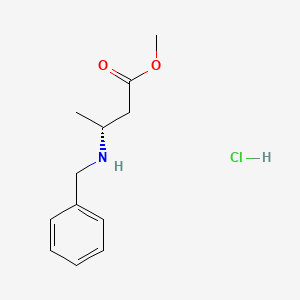
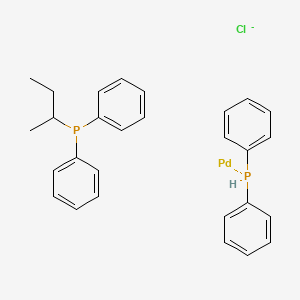
![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)
![4-[[6-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]-2-methylsulfanylpyrimidin-4-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14119863.png)
![4-[(2,2-Diphenyl-4-pentenylamino)methyl]benzonitrile](/img/structure/B14119867.png)
